molecular formula C11H8N2O3S B14570411 4-Oxo-4-[4-(thiocyanato)anilino]but-2-enoic acid CAS No. 61294-14-2

4-Oxo-4-[4-(thiocyanato)anilino]but-2-enoic acid

Cat. No.: B14570411
CAS No.: 61294-14-2
M. Wt: 248.26 g/mol
InChI Key: KSOZDODSJGHESR-UHFFFAOYSA-N
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Description

4-Oxo-4-[4-(thiocyanato)anilino]but-2-enoic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a thiocyanato group attached to an anilino moiety, which is further connected to a but-2-enoic acid backbone. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-[4-(thiocyanato)anilino]but-2-enoic acid typically involves the reaction of 4-anilino-4-oxobut-2-enoic acid with thiocyanate reagents under controlled conditions. The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethylformamide, and may require the presence of a catalyst or base to facilitate the formation of the thiocyanato group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity. Industrial production may also involve continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-[4-(thiocyanato)anilino]but-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; solvent like ethanol or tetrahydrofuran.

    Substitution: Amines, alcohols; solvent like acetonitrile or dimethylformamide; catalyst or base.

Major Products Formed

    Oxidation: Oxo derivatives with modified functional groups.

    Reduction: Reduced analogs with altered oxidation states.

    Substitution: Substituted products with new functional groups replacing the thiocyanato group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-4-[4-(thiocyanato)anilino]but-2-enoic acid is unique due to the presence of the thiocyanato group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

61294-14-2

Molecular Formula

C11H8N2O3S

Molecular Weight

248.26 g/mol

IUPAC Name

4-oxo-4-(4-thiocyanatoanilino)but-2-enoic acid

InChI

InChI=1S/C11H8N2O3S/c12-7-17-9-3-1-8(2-4-9)13-10(14)5-6-11(15)16/h1-6H,(H,13,14)(H,15,16)

InChI Key

KSOZDODSJGHESR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=CC(=O)O)SC#N

Origin of Product

United States

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